1-(Difluoromethoxy)-2-fluorobenzene
Overview
Description
1-(Difluoromethoxy)-2-fluorobenzene is an organic compound that belongs to the class of difluoromethoxy-substituted aromatic compounds. It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluorine atom attached to a benzene ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluorophenol with difluoromethyl ether (ClCF2H) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . This reaction results in the formation of 1-(Difluoromethoxy)-2-fluorobenzene with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of novel difluoromethylation reagents and catalysts has streamlined the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The difluoromethoxy group can be oxidized to form difluoromethyl ketones or carboxylic acids under specific conditions.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are used for reduction reactions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-(Difluoromethoxy)-2-fluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can form hydrogen bonds with biological molecules, influencing their activity and stability . Additionally, the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethoxy)-4-fluorobenzene
- 1-(Trifluoromethoxy)-2-fluorobenzene
- 1-(Difluoromethyl)-2-fluorobenzene
Uniqueness
1-(Difluoromethoxy)-2-fluorobenzene is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-2-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXSLMDVLZECHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97963-49-0 | |
Record name | 1-(Difluoromethoxy)-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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